1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopropanecarbaldehyde
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Overview
Description
1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the dioxoisoindole moiety. Common synthetic routes include:
Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.
Condensation Reactions: The dioxoisoindole moiety is often introduced through condensation reactions involving phthalic anhydride and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Substitution reactions can involve the replacement of functional groups with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., Grignard reagents), electrophiles (e.g., alkyl halides)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Alkylated derivatives, halogenated compounds
Scientific Research Applications
1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multicomponent reactions to generate complex molecules.
Biology: The compound exhibits biological activity and can be used in the development of new drugs and therapeutic agents.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1,3-Dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde is unique due to its structural features and reactivity. Similar compounds include:
Indole-3-carbaldehyde: A related compound with a simpler structure and different reactivity profile.
Phthalic anhydride derivatives: Compounds that share the dioxoisoindole moiety but differ in their cyclopropane ring.
These compounds have distinct properties and applications, highlighting the uniqueness of 1-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde.
Properties
Molecular Formula |
C12H9NO3 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H9NO3/c14-7-12(5-6-12)13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7H,5-6H2 |
InChI Key |
VIWCBZADRGKJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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